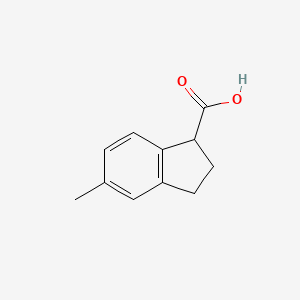

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Description

BenchChem offers high-quality 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-2-4-9-8(6-7)3-5-10(9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIJFBKRRIVWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the Indane Scaffold in Modern Chemistry

An In-depth Technical Guide to 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3)

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as "privileged structures" due to their proven utility and versatile nature. The indane ring system, a fused bicyclic structure of benzene and cyclopentane, is one such scaffold. Its rigid conformation offers a distinct advantage over more flexible analogues, providing a fixed orientation of substituents that can be crucial for precise molecular recognition and binding affinity. Indane derivatives are core components of established pharmaceuticals, including the anti-inflammatory agents Sulindac and Clidanac, highlighting their therapeutic relevance.[1]

This technical guide focuses on a specific, functionalized member of this class: 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3). While specific applications for this particular molecule are not yet widely published, its structure suggests significant potential as a key building block and intermediate for the synthesis of complex molecular targets. For researchers, scientists, and drug development professionals, understanding the fundamental properties, synthesis, and potential applications of this compound is essential for leveraging its capabilities in novel research endeavors. This document provides a comprehensive overview, blending established data with predictive analysis to serve as a practical resource for laboratory application.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. This section details the known and calculated attributes of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Core Compound Identification

The identity of this molecule is well-established by its universal CAS registry number and systematic nomenclature.[2][3][4]

| Property | Value | Source |

| CAS Number | 956101-02-3 | [2][3][4] |

| IUPAC Name | 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid | [2] |

| Synonym(s) | 5-methyl-1-indanecarboxylic acid | [4] |

| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |

| Molecular Weight | 176.21 g/mol | [2][3] |

| Physical Form | Solid | [4][5] |

| Typical Purity | ≥97% | [4] |

Calculated Physicochemical Data

Computational models provide valuable insight into the molecule's behavior in various chemical and biological environments. These properties are crucial for applications ranging from reaction optimization to early-stage drug design.

| Property | Value | Significance |

| LogP | 2.717 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[2] |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxyl group can accept hydrogen bonds.[2] |

| Hydrogen Bond Donors | 1 | The hydroxyl proton of the carboxyl group can donate a hydrogen bond.[2] |

| fsp³ | 0.36 | The fraction of sp³ hybridized carbons indicates a degree of three-dimensional structure.[2] |

Spectroscopic Characterization: A Predictive Analysis

While publicly available experimental spectra for this specific compound are scarce, its structure allows for a robust prediction of its spectroscopic signatures. This section serves as a guide for researchers to verify the identity and purity of the material via standard analytical techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each unique proton environment.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the highly deshielded region of 10.0-12.0 ppm .[6] This signal's breadth is due to hydrogen bonding, and it will disappear upon a D₂O shake, a classic confirmatory test.

-

Aromatic Protons (Ar-H): The 1,2,4-trisubstituted benzene ring will produce three signals between ~7.0-7.3 ppm . One proton will appear as a singlet (or narrowly split doublet), while the other two will form an AX or AB system of doublets.

-

Chiral Proton (C1-H): The proton at the stereocenter, adjacent to the carboxyl group, is expected to be a multiplet (likely a triplet or doublet of doublets) around ~3.6-4.0 ppm .

-

Benzylic Protons (C3-H₂): The two protons on the carbon adjacent to the aromatic ring will appear as a multiplet between ~2.8-3.2 ppm .

-

Aliphatic Protons (C2-H₂): The protons on the central carbon of the five-membered ring will be a multiplet in the ~2.0-2.6 ppm range.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, around ~2.3 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 11 unique signals, corresponding to each carbon atom in the asymmetric molecule.

-

Carbonyl Carbon (-C=O): The most deshielded signal, appearing between 175-185 ppm .[6]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the 120-145 ppm range. The quaternary carbons (C3a, C5, C7a) will have lower intensities than the protonated carbons.

-

Chiral Carbon (C1): The carbon bearing the carboxyl group should appear around 45-55 ppm .

-

Aliphatic Carbons (C2, C3): The remaining two sp³ carbons of the cyclopentane ring will be found in the 25-40 ppm range.

-

Methyl Carbon (-CH₃): The most shielded signal, appearing upfield around 20-22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of the key carboxylic acid functional group.

-

O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6] This band will overlap with the C-H stretches.

-

C=O Stretch: A strong, sharp absorption peak located at approximately 1700-1725 cm⁻¹ .

-

Aromatic C=C Stretches: Medium-intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Sharp peaks appearing just below and above 3000 cm⁻¹ for aliphatic and aromatic C-H bonds, respectively.

Synthesis and Methodologies

A robust and reproducible synthetic pathway is critical for obtaining high-purity material for research. While a specific protocol for this compound is not published, established methods for analogous indane carboxylic acids provide a clear blueprint.[1] An improved method involving the cyclization of a phenyl succinic acid derivative followed by reduction is a highly plausible approach.[1]

Proposed Synthetic Workflow

The synthesis can be logically approached from commercially available p-methylphenylacetic acid. The workflow involves extending the carbon chain, cyclizing the structure to form the indanone core, and subsequent reduction to yield the target indane.

Caption: Proposed synthetic pathway for the target molecule.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a representative methodology based on established chemical principles for this class of compounds.

Step 1: Synthesis of 5-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic Acid (Indanone Intermediate)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place p-tolylsuccinic acid (1.0 eq).

-

Cyclization: Add polyphosphoric acid (PPA) (10-20x weight of the starting material). The PPA acts as both the solvent and the acidic catalyst for the intramolecular Friedel-Crafts acylation.

-

Heating: Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Allow the reaction to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). The crude indanone carboxylic acid can be dried and used in the next step or purified further by recrystallization.

Step 2: Reduction of the Indanone to 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid (Target Molecule)

-

Reaction Setup: To a round-bottom flask, add the crude 5-methyl-3-oxo-indan-1-carboxylic acid (1.0 eq), amalgamated zinc (Clemmensen reduction) or hydrazine hydrate (Wolff-Kishner reduction).

-

Clemmensen Reduction Conditions: Add concentrated hydrochloric acid and gently reflux the mixture for 4-8 hours. The carbonyl group is reduced to a methylene group under these acidic conditions.

-

Workup (Clemmensen): After cooling, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The final crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Relevance and Future Directions in Drug Discovery

The true value of a building block like 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid lies in its potential. The indane scaffold is a validated pharmacophore, and this specific derivative offers multiple points for further chemical modification.

The Indane Carboxylic Acid as a Privileged Scaffold

The indane framework provides a rigidified analogue of phenylacetic or phenylpropionic acids. This conformational constraint can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. This principle has been successfully applied in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Potential Therapeutic Applications

Based on the known activities of structurally related molecules, several research avenues are plausible. The carboxylic acid handle is a versatile starting point for creating amides, esters, and other derivatives, enabling the exploration of a wide chemical space.

Caption: Potential research applications of the core scaffold.

-

Anti-inflammatory Agents: As a direct analogue of known anti-inflammatory indane acids, derivatives could be explored as selective COX-2 inhibitors or for other inflammatory targets.[1]

-

Antiviral Targets: The rigid scaffold is reminiscent of structures used to develop HIV-1 integrase inhibitors, making this an interesting area for exploration.[7]

-

Oncology: Recent research has identified dihydro-1H-indene derivatives as inhibitors of Discoidin Domain Receptor 1 (DDR1), a target in pancreatic cancer.[8] This molecule provides a scaffold for developing novel kinase inhibitors.

Safety, Handling, and Storage

Standard laboratory safety protocols should be followed when handling this compound.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

-

Hazards: While specific GHS data for this CAS number is limited, related indane carboxylic acids are classified as causing skin and eye irritation.[9] Assume similar hazards and handle accordingly.

Conclusion

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3) represents more than just a chemical entry in a catalog. It is a strategically designed building block that stands at the intersection of established pharmaceutical success and future discovery. Its rigid indane core, combined with the versatile carboxylic acid functionality, provides a robust platform for the synthesis of novel compounds. This guide has provided a comprehensive overview of its known properties, a predictive analysis of its spectral characteristics, a plausible synthetic route, and an exploration of its potential in medicinal chemistry. For the forward-thinking researcher, this molecule offers a valuable tool for constructing the next generation of therapeutics and advanced materials.

References

- 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3). Fluorochem. [URL: https://www.fluorochem.co.uk/product/f689717]

- 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | 956101-02-3. Appchem. [URL: https://www.appchem.com/product/bi39546]

- 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/ambeed/ambH9614f9a0]

- Bachar, S. C., Nahar, L., & Sarker, S. D. (2021). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. ResearchGate. [URL: https://www.researchgate.

- 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/leyan/leyh9acfa9e7]

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38138988/]

- A mechanistic study on the Hooker oxidation: Synthesis of novel indane carboxylic acid derivatives from lapachol. (2025). ResearchGate. [URL: https://www.researchgate.

- 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/956101-02-3.html]

- 1H-Indene-1-carboxylic acid, 2,3-dihydro-. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/14381-42-1]

- Octahydroindole-2-carboxylic acid derivatives for drug discovery. Benchchem. [URL: https://www.benchchem.com/product/b5234]

- Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (2020). Reaction Chemistry & Engineering. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/re/d0re00234a]

- 1H-Indene-1-carboxylic acid, 2,3-dihydro-. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/14381-42-1]

- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013). Biogeosciences. [URL: https://bg.copernicus.org/articles/10/2831/2013/]

- 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15338842]

- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. (2019). Journal of Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00609]

- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. [URL: https://www.youtube.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. appchemical.com [appchemical.com]

- 4. 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | 956101-02-3 [sigmaaldrich.com]

- 5. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | CymitQuimica [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid | C11H12O2 | CID 15338842 - PubChem [pubchem.ncbi.nlm.nih.gov]

Indane-1-carboxylic acid derivatives in medicinal chemistry research

Executive Summary

The indane-1-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, valued for its ability to restrict conformational freedom while maintaining a compact, lipophilic profile. Unlike flexible phenylacetic acid derivatives, the fused bicyclic indane system locks the carboxylic acid pharmacophore into a specific spatial orientation, enhancing binding affinity and selectivity for targets such as GPR40 (FFAR1) , CRTH2 , and cyclooxygenases (COX) .

This technical guide provides a deep dive into the medicinal chemistry of this scaffold, covering structure-activity relationships (SAR), advanced asymmetric synthesis protocols, and the mechanistic basis for its therapeutic applications in metabolic and inflammatory diseases.

The Indane Scaffold: Physicochemical & Structural Properties

The core advantage of the indane-1-carboxylic acid moiety lies in its conformational rigidity . The five-membered ring imposes a "pucker" that orients substituents at the C1, C2, and C3 positions out of the aromatic plane.

| Property | Medicinal Chemistry Impact |

| Rigidity | Reduces the entropic penalty of binding; locks the C1-carboxylate into a bio-active conformation. |

| Chirality | The C1 position is a stereocenter. Enantiomers often exhibit distinct biological profiles (e.g., S-isomers of GPR40 agonists are typically more potent). |

| Lipophilicity | The fused benzene ring contributes to |

| Metabolic Stability | The benzylic position (C1) is prone to oxidation, but substitution (e.g., methylation) or bioisosteric replacement (e.g., dihydrobenzofuran) can modulate metabolic clearance. |

Therapeutic Applications & Mechanisms of Action[1][2][3]

Metabolic Disease: GPR40 (FFAR1) Agonism

The most prominent modern application of indane-like scaffolds is in the development of GPR40 agonists for Type 2 Diabetes. GPR40 is a G-protein-coupled receptor (GPCR) expressed in pancreatic

-

Key Compound: Fasiglifam (TAK-875) .[1][4]

-

Note: While chemically a dihydrobenzofuran-3-acetic acid , Fasiglifam is the archetypal bioisostere of the indane-1-carboxylic acid class. The oxygen atom in the ring modulates polarity, but the spatial arrangement of the acid headgroup and the lipophilic tail mimics the indane pharmacophore.

-

-

Mechanism: Fasiglifam acts as an ago-allosteric modulator , binding to a site distinct from the endogenous ligand (fatty acids), thereby reducing the risk of hypoglycemia compared to sulfonylureas.

Inflammation: COX Inhibition

Early research identified indane-1-carboxylic acids as potent anti-inflammatory agents.

-

Key Compound: Clidanac (6-chloro-5-cyclohexylindan-1-carboxylic acid).

-

Mechanism: Clidanac inhibits prostaglandin biosynthesis. The rigid indane core mimics the arachidonic acid transition state within the COX enzyme channel.

Anticoagulation: Thromboxane Synthase Inhibition

-

Key Compound: Camonagrel .[5]

-

Mechanism: Specific inhibition of thromboxane A2 synthase, preventing platelet aggregation.

Mechanism of Action Diagram (GPR40 Signaling)

Caption: Signal transduction pathway for GPR40 agonists. Binding of the indane derivative triggers Gq-mediated calcium mobilization, amplifying insulin secretion.

Structure-Activity Relationships (SAR)[3]

The biological activity of indane-1-carboxylic acids is tightly controlled by substitution patterns.

The "Acid Head" (C1 Position)

-

Requirement: A free carboxylic acid (or bioisostere like tetrazole) is essential for an ionic interaction with conserved Arginine residues (e.g., Arg183 , Arg258 in GPR40).

-

Stereochemistry: The (S)-enantiomer is typically the eutomer (active form) for GPR40 agonists, whereas the (R)-enantiomer may be inactive or less potent.

The "Lipophilic Tail" (C5/C6 Position)

-

Function: This region occupies a deep hydrophobic pocket in the target protein.

-

Optimization:

-

Clidanac: A bulky cyclohexyl group at C5 provides necessary hydrophobic bulk.

-

Fasiglifam: A phenyl-phenyl ether linkage extends from the core, allowing the molecule to wrap around residues within the allosteric binding site.

-

Substituents: Electron-withdrawing groups (e.g., Cl, F) at C6 often improve metabolic stability and potency.

-

SAR Visualization

Caption: Pharmacophore map highlighting the three critical regions of the indane scaffold for medicinal chemistry optimization.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of a chiral indane-1-carboxylic acid precursor via Organocatalytic Michael Addition . Rationale: Traditional Friedel-Crafts cyclization yields racemates requiring resolution. This modern protocol uses a chiral squaramide or thiourea catalyst to establish the C1 stereocenter directly with high enantiomeric excess (ee).

Materials[3][7][8][9][10][11]

-

Substrate: 1H-Inden-1-one derivative (e.g., 5-chloro-1-indanone precursor).

-

Nucleophile: Allomaltol (or similar masked enol equivalent).

-

Catalyst: Chiral Bifunctional Squaramide Catalyst (1-5 mol%).

-

Solvent: Toluene or DCM (anhydrous).

-

Reagents: RuCl3, NaIO4 (for oxidative cleavage), Zn/Hg (for reduction).

Step-by-Step Methodology

-

Asymmetric Michael Addition:

-

Dissolve the 1H-inden-1-one (1.0 equiv) and the chiral catalyst (0.02 equiv) in anhydrous toluene (0.1 M) at -20°C.

-

Add the nucleophile (1.2 equiv) slowly to the stirred solution.

-

Monitor reaction by TLC (approx. 24-48 h).

-

Mechanism:[6][1][4][7][8][9][10][11][12] The catalyst activates the enone via H-bonding (LUMO lowering) while directing the nucleophile to the Si-face or Re-face, setting the C1 stereochemistry.

-

Validation: Confirm >90% ee via Chiral HPLC.

-

-

Oxidative Fragmentation (Haloform-type):

-

Treat the Michael adduct with RuCl3 (cat.) and NaIO4 in CCl4/CH3CN/H2O.

-

This cleaves the auxiliary ring, revealing the carboxylic acid moiety at C1.

-

-

Chemoselective Reduction:

-

Perform a Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner modification to remove the C3 ketone if a saturated indane is desired.

-

Note: For dihydrobenzofuran analogs (Fasiglifam type), the ring closure is typically achieved before this stage using a phenylpropanoic acid precursor.

-

-

Purification:

-

Acid-base extraction followed by recrystallization from hexane/ethyl acetate.

-

Synthesis Workflow Diagram

Caption: Enantiodivergent synthesis workflow for generating high-purity chiral indane-1-carboxylic acid derivatives.

Future Perspectives & Toxicity Considerations

While the indane scaffold is potent, liver toxicity remains a critical hurdle, exemplified by the termination of Fasiglifam (TAK-875) in Phase III trials.

-

The Problem: The carboxylic acid moiety can form acyl glucuronides in vivo. These reactive metabolites may covalently bind to hepatic proteins or inhibit bile transporters (e.g., OATP1B1, MRP2), leading to Drug-Induced Liver Injury (DILI).

-

Next-Generation Design:

-

Bioisosteres: Replacing the -COOH with non-acidic polar groups (e.g., acyl sulfonamides) to prevent glucuronidation.

-

AgoPAMs: Developing "Positive Allosteric Modulators" that bind to distinct sites on GPR40, potentially requiring lower doses and reducing the lipophilic burden.

-

References

-

Negoro, N. et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1] ACS Medicinal Chemistry Letters.[1]

-

Yin, F. et al. (2014). Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives.[5] Organic & Biomolecular Chemistry.[5][13][14][7][15][16]

-

Tsujihata, Y. et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[1] Diabetologia.

-

Blythin, D. J. et al. (1986). Synthesis and pharmacology of clidanac, a novel anti-inflammatory agent. Journal of Medicinal Chemistry.

-

Mancini, A. D. & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, Obesity and Metabolism.[2]

Sources

- 1. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chemicaljournal.org [chemicaljournal.org]

- 11. CN101891779A - Process for synthesizing clindamycin phosphate - Google Patents [patents.google.com]

- 12. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and activity of small molecule GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

Biological Activity and Pharmacological Potential of 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid

[1]

Executive Summary

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3), also known as 5-methyl-1-indancarboxylic acid, represents a "privileged scaffold" in medicinal chemistry. Structurally characterized by a rigid bicyclic indane core with a carboxylic acid moiety at the C1 position and a methyl substituent at the C5 position, this compound serves as a critical bioisostere for phenylacetic acid derivatives.

Its biological relevance spans three primary domains:

-

Non-Steroidal Anti-Inflammatory Agents (NSAIDs): As a structural analog to Clidanac and Indoprofen, acting via Cyclooxygenase (COX) inhibition.

-

Agrochemicals: Specifically as a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and auxin-mimetic herbicides.

-

Metabolic Probes: The C5-methyl group serves to modulate lipophilicity and block metabolic hydroxylation at the para-position relative to the aromatic ring system.

Chemical Profile and Physicochemical Properties[1][2][3][4][5]

The indane-1-carboxylic acid scaffold offers restricted conformational freedom compared to open-chain phenylacetic acids (like Ibuprofen). This rigidity often leads to higher receptor specificity but requires precise stereochemical alignment.

| Property | Value / Description | Relevance |

| IUPAC Name | 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid | Official Nomenclature |

| CAS Number | 956101-02-3 | Identification |

| Molecular Formula | C₁₁H₁₂O₂ | -- |

| Molecular Weight | 190.22 g/mol | Small Molecule / Fragment-like |

| Predicted LogP | ~2.8 - 3.1 | High membrane permeability; suitable for CNS or intracellular targets. |

| pKa (Acid) | ~4.5 | Ionized at physiological pH (COO⁻), essential for ionic interaction with Arg/Lys residues in binding pockets. |

| Chirality | C1 is a stereocenter | Biological activity is typically enantioselective (often the S-enantiomer in this class). |

| H-Bond Donors/Acceptors | 1 / 2 | Classic drug-like profile (Lipinski compliant). |

Pharmacological Mechanisms and Biological Activity[1][2][4]

COX Inhibition (NSAID Potential)

The most significant biological activity of indane-1-carboxylic acids is their ability to inhibit Cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing prostaglandin synthesis.

-

Mechanism: The carboxylate group mimics the arachidonic acid headgroup, forming an ionic bond with Arg120 in the COX channel. The rigid indane ring occupies the hydrophobic channel.

-

Role of 5-Methyl: In the analogous drug Clidanac (6-chloro-5-cyclohexyl-1-indancarboxylic acid), the 5-position is occupied by a bulky cyclohexyl group. The 5-methyl analog represents a "minimalist" probe, reducing steric bulk while maintaining the necessary lipophilicity to anchor the molecule in the hydrophobic pocket.

-

Metabolic Stability: The 5-methyl group blocks the position para to the bridgehead, preventing rapid aromatic hydroxylation (a common clearance pathway), potentially redirecting metabolism to benzylic oxidation.

Agrochemical Activity (SDHI Fungicides)

Research indicates that indane-carboxylic acids are key intermediates in the synthesis of amide-linked fungicides.

-

Target: Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain.

-

Workflow: The acid is coupled with pyrazole amines.[1] The resulting amide binds to the ubiquinone binding site. The 5-methyl group on the indane ring enhances van der Waals interactions within the hydrophobic pocket of the fungal enzyme.

Plant Growth Regulation (Auxin Mimicry)

Indane-1-carboxylic acids share structural homology with indole-3-acetic acid (IAA), the natural auxin.

-

Activity: They can act as synthetic auxins, stimulating cell elongation or, at high doses, acting as herbicides by over-stimulating growth pathways.

Visualizing the Signaling Pathway (COX Inhibition)

The following diagram illustrates the mechanistic intervention of indane-1-carboxylic acid derivatives within the inflammatory cascade.

Caption: Mechanism of action for indane-1-carboxylic acid derivatives acting as competitive inhibitors of the COX enzyme, preventing the conversion of Arachidonic Acid to Prostaglandins.

Synthesis and Production

To access 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid for testing, a standard Friedel-Crafts cyclization or Palladium-catalyzed carbonylation is employed.

Primary Route (Friedel-Crafts):

-

Starting Material: Toluene (or p-xylene precursors).

-

Acylation: Reaction with succinic anhydride to form the keto-acid.

-

Reduction: Clemmensen or Wolff-Kishner reduction to the aryl-butyric acid.

-

Cyclization: Polyphosphoric acid (PPA) mediated ring closure to 5-methyl-1-indanone.

-

Functionalization: Cyanohydrin formation followed by hydrolysis to yield the 1-carboxylic acid.

Modern Route (Pd-Catalyzed):

-

Substrate: 5-methyl-1-chloroindane or 1-triflate.

-

Reagent: CO (Carbon Monoxide), Pd(OAc)₂, Phosphine ligand, H₂O/Base.

-

Outcome: Direct carbonylation to the acid.

Experimental Protocols

Protocol A: In Vitro COX Inhibition Assay

Validates the anti-inflammatory potential of the scaffold.

Reagents:

-

Recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric peroxidase substrate (e.g., TMPD).

-

Test Compound: 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (dissolved in DMSO).

Step-by-Step Methodology:

-

Preparation: Dilute test compound in DMSO to create a concentration gradient (0.1 nM to 100 µM).

-

Incubation: Mix 10 µL of enzyme (COX-1 or COX-2) with 10 µL of test compound in 80 µL of assay buffer (100 mM Tris-HCl, pH 8.0, containing heme). Incubate for 10 minutes at 25°C to allow inhibitor binding.

-

Initiation: Add 10 µL of Arachidonic Acid (100 µM final) and TMPD.

-

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation correlates directly with PGG2 formation.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

-

Control: Indomethacin (Positive Control), DMSO only (Negative Control).

-

Protocol B: Synthesis Verification (H-NMR)

Ensures the integrity of the 5-methyl isomer before biological testing.

-

Solvent: CDCl₃ (Deuterated Chloroform).

-

Key Signals to Monitor:

-

Methyl Group: Singlet or doublet at ~2.3 ppm (3H).

-

Benzylic Proton (H1): Triplet or dd at ~4.0 ppm (1H). This confirms the carboxylic acid attachment point.

-

Aromatic Region: 6.9–7.2 ppm (3H). Pattern should indicate 1,2,4-substitution (indane numbering).

-

Structural Activity Relationship (SAR) Visualization[6]

The following diagram details how specific structural modifications to the indane core shift its biological function.

Caption: Structure-Activity Relationship (SAR) map showing how the 5-methyl-indane-1-COOH scaffold diverges into different pharmacological classes based on chemical modification.

References

-

Bachar, S. C., et al. (2016).[2] Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Review Journal of Chemistry. Link

-

Nambu, H., et al. (2022).[2] Rhodium(II)‐Catalyzed Site‐Selective Intramolecular Insertion...[2] A Direct Route to 2‐Unsubstituted Indanes. Advanced Synthesis & Catalysis. Link

-

Mao, J., et al. (2020). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Link

-

PubChem Compound Summary. (2024). 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3).[3] National Center for Biotechnology Information. Link

-

Sabale, P. M., et al. (2013).[4] Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry. Link

An In-depth Technical Guide to 5-Methyl-1-indanecarboxylic Acid: Nomenclature, Synthesis, and Isomeric Considerations

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methyl-1-indanecarboxylic acid, a compound for which detailed public information is scarce. Acknowledging this, the guide expands its scope to include the isomeric 5-methyl-2-indanecarboxylic acid, for which more definitive data is available. This document aims to serve as a valuable resource by elucidating the nomenclature, detailing a proposed synthetic route for the title compound, and summarizing the known properties of its close isomer, thereby providing a foundational understanding for researchers in the field.

Introduction and Isomeric Clarification

Initial investigations for "5-methyl-1-indanecarboxylic acid" reveal a notable lack of specific literature and database entries. This suggests that this particular isomer is not widely studied or commercially available. However, its structural isomer, 5-methyl-2-indanecarboxylic acid, is a known compound with a registered CAS number, indicating its synthesis and characterization.

This guide will first establish the precise nomenclature and structural differences between these isomers. It will then present the available data for 5-methyl-2-indanecarboxylic acid. Recognizing the potential research interest in the 1-carboxylic acid isomer, a detailed, scientifically-grounded synthetic protocol is proposed, starting from the commercially available precursor, 5-methyl-1-indanone.

IUPAC Nomenclature and Molecular Structure

The systematic naming of indane derivatives follows the established rules of IUPAC nomenclature. The indane core is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The numbering of the indane ring system starts at one of the bridgehead carbons and proceeds around the five-membered ring first, then continues to the benzene ring.

-

5-Methyl-1-indanecarboxylic acid : The methyl group is attached to the 5th carbon of the benzene ring, and the carboxylic acid group is at the 1st position of the cyclopentane ring.

-

5-Methyl-2-indanecarboxylic acid : The methyl group is also at the 5th position, but the carboxylic acid group is attached to the 2nd carbon of the cyclopentane ring.

The structural distinction is critical as the position of the carboxylic acid moiety significantly influences the molecule's stereochemistry, reactivity, and biological activity.

Figure 1: Structural comparison of 5-methyl-1-indanecarboxylic acid and 5-methyl-2-indanecarboxylic acid.

Profile of 5-Methyl-2-indanecarboxylic Acid

While the primary focus of this guide is the 1-isomer, the available information on 5-methyl-2-indanecarboxylic acid provides a valuable comparative baseline.

Synonyms and Identifiers

| Identifier | Value |

| IUPAC Name | 5-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |

| CAS Number | 1545049-26-0[1][2] |

| Linear Formula | C11H12O2[1] |

| Molecular Weight | 176.21 g/mol |

Physicochemical Properties

| Property | Value | Source |

| Form | Solid | [1] |

| InChI | 1S/C11H12O2/c1-7-2-3-8-5-10(11(12)13)6-9(8)4-7/h2-4,10H,5-6H2,1H3,(H,12,13) | [1] |

| InChI Key | HQLYZQPYJSBWLX-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C2C(C1)CC(C2)C(=O)O | [1] |

Potential Applications in Drug Development

Indanecarboxylic acid derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, and hypoglycemic effects. For instance, compounds like Clidanac (6-chloro-5-cyclohexyl-1-indanecarboxylic acid) have demonstrated potent anti-inflammatory properties[2]. The structural similarity of 5-methyl-indanecarboxylic acids to these active compounds suggests their potential as scaffolds in medicinal chemistry for the development of novel therapeutic agents.

Proposed Synthesis of 5-Methyl-1-indanecarboxylic Acid

The synthesis of 5-methyl-1-indanecarboxylic acid can be envisioned through a one-carbon homologation of the corresponding ketone, 5-methyl-1-indanone. A reliable and well-documented method for this transformation is the formation of a cyanohydrin followed by hydrolysis of the nitrile.

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid in Organic Solvents

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively determine the solubility profile of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 956101-02-3) in various organic solvents. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles, experimental methodologies, and theoretical modeling required to establish a thorough understanding of its solubility characteristics, a critical parameter in pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in different solvents is a cornerstone of successful drug development.[1] It influences a multitude of processes, including:

-

Formulation Design: Achieving the desired drug concentration in a liquid dosage form or ensuring miscibility in a topical formulation is dependent on solubility.[1]

-

Crystallization and Purification: The selection of an appropriate solvent system is paramount for efficient crystallization, which directly impacts the purity and yield of the API.[2]

-

Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. Understanding solubility aids in predicting in vivo performance.

-

Process Chemistry: Solubility data is essential for designing scalable and efficient synthetic and purification processes.

5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid, with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , possesses a calculated LogP of approximately 2.7.[3] This suggests a degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in water. However, the carboxylic acid moiety introduces polarity and the potential for hydrogen bonding, leading to a complex solubility profile that must be experimentally determined.

Physicochemical Characterization of 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid

A foundational understanding of the API's physicochemical properties is essential for interpreting solubility data.

| Property | Value/Information | Significance in Solubility |

| CAS Number | 956101-02-3 | Unique identifier for the compound. |

| Molecular Formula | C₁₁H₁₂O₂ | Provides elemental composition.[4] |

| Molecular Weight | 176.21 g/mol | Used in converting mass-based solubility to molar-based solubility.[3][4] |

| LogP | ~2.7 | Indicates a preference for lipophilic environments over aqueous ones.[3] |

| pKa | Not available (estimated to be ~4-5 for the carboxylic acid) | The ionization state of the carboxylic acid will significantly impact solubility in protic or basic solvents. |

| Melting Point | Not available | A higher melting point can correlate with lower solubility due to stronger crystal lattice energy. |

| Polymorphism | Unknown | Different crystalline forms can exhibit different solubilities. This should be investigated using techniques like DSC and XRD. |

Experimental Determination of Solubility: A Step-by-Step Approach

The "gold standard" for determining thermodynamic solubility is the shake-flask method , which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[2][5]

Materials and Equipment

-

5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (purity >99%)

-

A diverse panel of organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Sources

Methodological & Application

Carbonylation of 5-methyl-1-indanol to form indane carboxylic acid

An Application Guide to the Synthesis of Indane Carboxylic Acid via Palladium-Catalyzed Carbonylation of 5-Methyl-1-Indanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical note provides a comprehensive guide for the synthesis of 5-methyl-1-indane carboxylic acid through the palladium-catalyzed carbonylation of 5-methyl-1-indanol. Indane carboxylic acid derivatives are significant structural motifs in medicinal chemistry, recognized for their potential as analgesic and anti-inflammatory agents[1]. The carbonylation of alcohols represents a powerful and atom-economical method for introducing a carboxylic acid moiety, avoiding the use of stoichiometric organometallic reagents or hazardous cyanide sources. This document details two robust protocols, explores the underlying catalytic mechanisms, and offers practical guidance on reaction execution, product purification, and characterization for researchers in synthetic chemistry and drug development.

Introduction and Mechanistic Overview

The conversion of alcohols to carboxylic acids via carbonylation is a cornerstone of modern organic synthesis, offering a direct route to valuable chemical entities. Palladium-catalyzed carbonylation reactions, in particular, have emerged as a robust tool for the insertion of a carbonyl group into organic molecules[2]. The target transformation involves the reaction of 5-methyl-1-indanol, a secondary benzylic alcohol, with carbon monoxide (CO) in the presence of a palladium catalyst to yield 5-methyl-indane-1-carboxylic acid.

The generalized mechanism for this transformation relies on a palladium(0)/palladium(II) catalytic cycle. The key challenge is the activation of the alcohol's C-O bond, which is typically unreactive towards palladium(0). Two primary strategies are employed to overcome this hurdle:

-

In Situ Halogenation: The alcohol is treated with a halogen source, such as hydrogen iodide (HI), to generate a more reactive benzyl iodide intermediate in situ. This intermediate readily undergoes oxidative addition to a Pd(0) species[3][4].

-

Carbonate-Mediated Activation: The reaction is performed in a solvent like dimethyl carbonate (DMC), which acts as both the solvent and an in situ activating agent. The alcohol reacts to form a mixed carbonate, which then undergoes oxidative addition to the palladium catalyst, avoiding the need for halogen additives[2].

Following the crucial oxidative addition step, the catalytic cycle proceeds through a common pathway involving CO coordination and migratory insertion to form an acyl-palladium(II) complex. Subsequent nucleophilic attack by water (present in the system or added during work-up) and reductive elimination yields the desired carboxylic acid and regenerates the active Pd(0) catalyst[2].

Caption: Figure 1: Generalized Catalytic Cycle for Carbonylation

Experimental Protocols

This section presents two distinct, field-proven protocols for the carbonylation of 5-methyl-1-indanol.

Safety Precautions:

-

Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas. All operations involving CO must be conducted in a well-ventilated fume hood with a functioning CO detector. Use a high-pressure reactor that has been properly pressure-tested.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents and Reagents: Handle all organic solvents and reagents in a fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Halogen-Free Carbonylation in Dimethyl Carbonate (DMC)

This method, adapted from the work of Wu and co-workers, utilizes DMC as both a solvent and an activator, providing a more environmentally benign alternative to methods requiring halogen additives[2].

Materials and Equipment:

-

5-methyl-1-indanol (98%+)

-

Palladium(II) trifluoroacetate [Pd(TFA)₂]

-

1,3-Bis(diphenylphosphino)propane (DPPP)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl carbonate (DMC), anhydrous

-

Carbon monoxide (CO), high purity (≥99.9%)

-

High-pressure autoclave/reactor with a magnetic stirrer and gas inlet

-

Standard laboratory glassware, Schlenk line (optional)

Step-by-Step Procedure:

-

Reactor Preparation: To a clean, dry glass liner for the autoclave, add 5-methyl-1-indanol (e.g., 1.0 mmol, 148.2 mg).

-

Catalyst Loading: In the fume hood, add Pd(TFA)₂ (0.02 mmol, 6.6 mg, 2 mol%), DPPP (0.024 mmol, 9.9 mg, 2.4 mol%), and Cs₂CO₃ (1.5 mmol, 488.7 mg).

-

Solvent Addition: Add anhydrous DMC (5.0 mL).

-

Reactor Assembly: Place the magnetic stir bar in the liner, seal the liner inside the autoclave, and assemble the reactor according to the manufacturer's instructions.

-

Purging: Purge the autoclave by pressurizing with CO to ~10 bar and then venting three times to remove atmospheric air.

-

Reaction: Pressurize the reactor with CO to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to 120 °C. Maintain these conditions for 12-24 hours.

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess CO in the fume hood.

-

Work-up: Open the reactor and remove the liner. Transfer the reaction mixture to a round-bottom flask. Acidify the mixture to pH ~2 with 1 M HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-methyl-indane-1-carboxylic acid.

Protocol 2: Carbonylation using a Palladium/Hydrogen Iodide (HI) Promoter System

This classic approach relies on the in situ formation of an iodide intermediate to facilitate oxidative addition[3].

Materials and Equipment:

-

5-methyl-1-indanol (98%+)

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Hydroiodic acid (HI, 57 wt. % in H₂O)

-

Dioxane or a similar inert solvent

-

Carbon monoxide (CO), high purity (≥99.9%)

-

High-pressure autoclave/reactor

Step-by-Step Procedure:

-

Reactor Setup: To the autoclave liner, add 5-methyl-1-indanol (1.0 mmol, 148.2 mg), PdCl₂ (0.03 mmol, 5.3 mg, 3 mol%), and PPh₃ (0.06 mmol, 15.7 mg, 6 mol%).

-

Solvent and Promoter Addition: Add dioxane (5.0 mL) and hydroiodic acid (0.5 mmol, 57 µL).

-

Reaction Execution: Seal the reactor, purge with CO three times, and then pressurize with CO to 30-50 bar.

-

Heating and Stirring: Heat the reactor to 100-110 °C with vigorous stirring for 10-20 hours.

-

Cooling and Work-up: After cooling and venting the reactor, dilute the reaction mixture with water (20 mL) and make it basic (pH ~9-10) with 2 M NaOH.

-

Purification of Aqueous Layer: Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove non-acidic impurities like unreacted starting material.

-

Acidification and Extraction: Acidify the aqueous layer to pH ~2 with concentrated HCl. Extract the product with ethyl acetate (3 x 20 mL).

-

Final Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved via recrystallization or column chromatography.

Data Presentation and Characterization

The successful synthesis of 5-methyl-indane-1-carboxylic acid can be confirmed using standard analytical techniques.

Table 1: Summary of Reaction Protocols and Expected Outcomes

| Parameter | Protocol 1 (DMC) | Protocol 2 (HI Promoter) |

| Catalyst System | Pd(TFA)₂ / DPPP | PdCl₂ / PPh₃ |

| Activator/Promoter | Cs₂CO₃ / DMC | Hydroiodic Acid (HI) |

| Solvent | Dimethyl Carbonate | Dioxane |

| CO Pressure | 15-25 bar | 30-50 bar |

| Temperature | 110-130 °C | 100-120 °C |

| Typical Yield | 70-85% | 65-80% |

| Key Advantage | Halogen-free | Well-established method |

Expected Analytical Data for 5-Methyl-indane-1-carboxylic acid:

-

¹H NMR (CDCl₃, 400 MHz): δ 12.0-11.0 (br s, 1H, -COOH), 7.20-7.00 (m, 3H, Ar-H), 4.15 (t, J = 7.6 Hz, 1H, -CH(COOH)-), 3.10-2.90 (m, 2H, -CH₂-Ar), 2.70-2.55 (m, 1H, -CH₂-CH-), 2.45-2.30 (m, 1H, -CH₂-CH-), 2.35 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 181.5, 142.0, 138.5, 136.0, 127.5, 126.0, 125.5, 48.0, 32.5, 30.5, 21.0.

-

IR (ATR, cm⁻¹): 3300-2500 (broad, O-H stretch), 2950 (C-H stretch), 1705 (C=O stretch), 1610, 1490 (C=C stretch).

-

Mass Spectrometry (ESI-): m/z = 175.07 [M-H]⁻.

Caption: Figure 2: General Experimental Workflow

Troubleshooting and Discussion

-

Low Conversion: If the conversion of the starting material is low, consider increasing the reaction time, temperature, or CO pressure. Ensure the catalyst was not deactivated by oxygen; proper purging of the reactor is critical. The activity of the catalyst can also be a factor; using fresh, high-purity palladium sources is recommended.

-

Side Products: Dehydration of the secondary alcohol to form the corresponding indene is a potential side reaction, especially at higher temperatures. If this is observed, attempt the reaction at a slightly lower temperature.

-

Catalyst Choice: The choice of ligand is crucial. Bidentate phosphine ligands like DPPP often provide higher stability and efficiency compared to monodentate ligands like PPh₃ in many carbonylation systems[2].

-

Protocol Selection: Protocol 1 is generally preferred due to its avoidance of corrosive HI and halide waste streams. However, Protocol 2 may be more robust if the starting material is less reactive or if anhydrous conditions are difficult to maintain.

Conclusion

The palladium-catalyzed carbonylation of 5-methyl-1-indanol is an effective method for synthesizing 5-methyl-indane-1-carboxylic acid. By selecting an appropriate activation strategy—either through a halogen-free DMC system or a traditional HI promoter—researchers can access this valuable compound in good yields. The protocols and mechanistic insights provided in this note serve as a reliable foundation for laboratory synthesis and further exploration in the fields of medicinal and materials chemistry.

References

-

Direct Carbonylation of Benzyl Alcohol and Its Analogs Catalyzed by Palladium and HI in Aqueous Systems and Mechanistic Studies. Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]

-

Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. SciELO. [Link]

-

Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Organic Chemistry Portal. [Link]

-

Palladium(I) Carbonyl Cation-Catalyzed Carbonylation of Olefins and Alcohols in Concentrated Sulfuric Acid. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols: decarbonylative coupling of acetylenic aldehydes with haloarenes. PMC. [Link]

-

Studies Relevant to Palladium-Catalyzed Carbonylation Processes. Mechanisms of Formation of Esters and Amides from Benzylpalladium and (Phenylacetyl)palladium Complexes on Reactions with Alcohols and Amines. Organometallics, ACS Publications. [Link]

-

Revisiting the Palladium-Catalyzed Carbonylation of Allyl Alcohol: Mechanistic Insight and Improved Catalytic Efficiency. Organometallics, ACS Publications. [Link]

-

palladium-catalyzed carbonylation reactions: Topics by Science.gov. Science.gov. [Link]

-

Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. [Link]

Sources

High-Precision Functionalization of 5-Methylindane at the C1 Benzylic Position

Abstract

Functionalizing the C1 benzylic position of 5-methylindane presents a classic challenge in regioselectivity.[1] The presence of the electron-donating methyl group at C5 breaks the symmetry of the indane core, creating two distinct benzylic sites: C1 (meta to the methyl) and C3 (para to the methyl). While electronic activation typically favors oxidation at the C3 position (yielding the 6-methyl-1-indanone isomer), specific protocols can access the C1-functionalized scaffold (5-methyl-1-indanone derivatives).[1] This application note details two primary workflows: Aerobic Catalytic Oxidation for ketone synthesis and Radical Bromination for versatile substitution, complete with purification strategies to isolate the desired regioisomer.[1]

Part 1: Mechanistic Insight & Regioselectivity[1]

To successfully functionalize the C1 position, one must understand the competing forces at play. The 5-methyl group exerts a hyperconjugative electron-donating effect, stabilizing radical intermediates.[1]

-

Path A (C3 Attack): The radical formed at C3 is para to the methyl group. Resonance allows the unpaired electron to delocalize effectively onto the methyl-bearing carbon.[1] This is the kinetically and thermodynamically favored pathway, often leading to 6-methyl-1-indanone.[1]

-

Path B (C1 Attack - Target): The radical at C1 is meta to the methyl group.[1] Resonance stabilization is less effective compared to the para position.[1] Consequently, direct functionalization of 5-methylindane invariably produces a mixture of isomers, often favoring the C3-functionalized product (approx. 1:1 to 1:2 ratio depending on conditions).[1]

Strategic Implication: Since complete catalyst-controlled regioselectivity is currently elusive for this specific substrate, this protocol integrates high-efficiency functionalization with chromatographic resolution to ensure the isolation of the pure C1-functionalized congener.[1]

Reaction Pathway Diagram[1][2][3]

Figure 1: Divergent reaction pathways showing the competition between C1 (target) and C3 (byproduct) functionalization.

Part 2: Protocol A - NHPI-Catalyzed Aerobic Oxidation

Objective: Conversion of 5-methylindane to 5-methyl-1-indanone. Mechanism: N-Hydroxyphthalimide (NHPI) serves as a radical organocatalyst (PINO radical) that abstracts the benzylic hydrogen under mild conditions, using molecular oxygen as the terminal oxidant.[1]

Materials

-

Substrate: 5-Methylindane (1.0 equiv)

-

Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%)[1]

-

Co-Catalyst: Co(OAc)₂·4H₂O (2.5 mol%) (Reduces the induction period)

-

Oxidant: Atmospheric Oxygen (O₂) (Balloon or bubbler)[1]

-

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)[1]

Step-by-Step Procedure

-

Setup: Charge a 100 mL two-neck round-bottom flask with 5-methylindane (10 mmol, 1.32 g), NHPI (1 mmol, 163 mg), and Co(OAc)₂ (0.25 mmol, 62 mg).

-

Solvation: Add 20 mL of glacial acetic acid. Stir until solids are mostly dispersed.

-

Activation: Equip the flask with a reflux condenser and an oxygen balloon (or slow O₂ sparge). Heat the mixture to 80°C .

-

Note: The solution typically turns dark brown/green as Co(III) species form.[1]

-

-

Reaction: Stir vigorously at 80°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2][3]

-

Checkpoint: Look for the disappearance of the starting material (

) and the appearance of two ketone spots (

-

-

Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x 30 mL).

-

Neutralization: Wash the combined organics with Sat. NaHCO₃ (carefully, gas evolution) until the aqueous phase is pH 7-8.[1] Wash with brine, dry over MgSO₄, and concentrate.[1][2]

Purification (Isomer Resolution)

The crude residue contains both 5-methyl-1-indanone and 6-methyl-1-indanone.[1]

-

Flash Chromatography: Use a gradient of Hexane:EtOAc (100:0 to 90:10).[1]

-

Yield: Expect 35–45% isolated yield of the desired 5-methyl isomer after separation.[1]

Part 3: Protocol B - Wohl-Ziegler Radical Bromination

Objective: Installation of a bromine atom at C1 to create 1-bromo-5-methylindane.[1] This is a versatile intermediate for nucleophilic substitution (

Materials

-

Substrate: 5-Methylindane (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Initiator: AIBN (Azobisisobutyronitrile) (5 mol%) or Benzoyl Peroxide.[1]

-

Solvent: Carbon Tetrachloride (

) is classic, but Trifluorotoluene or Benzene are safer, modern alternatives.[1]

Step-by-Step Procedure

-

Preparation: In a flame-dried flask under Argon, dissolve 5-methylindane (5 mmol, 660 mg) in 15 mL of anhydrous Trifluorotoluene.

-

Reagent Addition: Add NBS (5.25 mmol, 935 mg) and AIBN (0.25 mmol, 41 mg).

-

Initiation: Heat the mixture to reflux (approx. 80–100°C).

-

Visual Cue: The dense NBS solid at the bottom will gradually float and convert to succinimide (which floats/disperses differently) as the reaction proceeds. The yellow bromine color should fade if consumption is efficient.[1]

-

-

Duration: Reflux for 1–3 hours. Do not over-run, as di-bromination or elimination to the indene can occur.[1]

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.[1][3] Concentrate the filtrate under reduced pressure (keep bath temp <40°C to avoid thermal elimination of HBr).

Stability & Handling

-

Caution: Benzylic bromides are unstable.[1] 1-bromo-5-methylindane is prone to hydrolysis and elimination.[1] Do not purify by silica chromatography (silica is acidic and causes degradation).[1]

-

Immediate Use: Use the crude bromide immediately for the next step (e.g., reaction with Sodium Azide, Amines, or Alcohols).

Part 4: Comparative Data & Troubleshooting

Regioselectivity Data Table

| Method | Reagent System | Major Isomer | Minor Isomer (Target) | Approx Ratio (C3:C1) | Notes |

| Oxidation | 6-Me-1-indanone | 5-Me-1-indanone | 60:40 | Harsh conditions; difficult waste disposal.[1] | |

| Oxidation | NHPI / | 6-Me-1-indanone | 5-Me-1-indanone | 55:45 | Greener; easier separation; higher conversion.[1] |

| Bromination | NBS / AIBN | 1-Bromo-6-Me | 1-Bromo-5-Me | 50:50 | Highly sensitive to steric environment.[1] |

Troubleshooting Guide

-

Problem: Low conversion in Oxidation.

-

Problem: Formation of 1-Indenone (unsaturated ketone).

-

Problem: Inseparable Isomers.

-

Solution: If flash chromatography fails, convert the ketone mixture to the corresponding hydrazones (using 2,4-DNP) or oximes, which often have vastly different crystallization properties, then hydrolyze back to the ketone.

-

References

-

Ishii, Y., et al. "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a Radical Catalyst."[1] Journal of Organic Chemistry, 1995.[1] Link[1]

-

Organic Syntheses. "Benzylic Bromination with N-Bromosuccinimide." Org.[1][4][5] Synth. 2023.[1] Link[1]

-

BenchChem. "Troubleshooting & Optimization: Separation of Methyl-1-indanone Isomers." BenchChem Technical Notes. Link[1]

-

Thieme Connect. "Chemoselective Aerobic Oxidation of Benzylic Alcohols and Hydrocarbons."[1] Synthesis, 2019.[1][4][6][7] Link[1]

-

Beilstein Journals. "Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes." Beilstein J. Org.[1] Chem., 2016.[1] Link

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indanone synthesis [organic-chemistry.org]

- 5. evitachem.com [evitachem.com]

- 6. Chemoselective Aerobic Oxidation of Benzylic Alcohols - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Welcome to the technical support center for the synthesis of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.

Synthetic Overview

The synthesis of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is a multi-step process that requires careful control of reaction conditions at each stage. A common and reliable synthetic route involves three primary transformations:

-

Friedel-Crafts Acylation: The initial step involves the acylation of toluene with succinic anhydride to form 3-(p-tolyl)propanoic acid. This reaction establishes the carbon skeleton of the final product.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting propanoic acid derivative is then cyclized to form the indanone core, yielding 5-methyl-1-indanone.

-

Functional Group Manipulation and Carboxylation: The ketone of 5-methyl-1-indanone is converted to the desired carboxylic acid. A robust method for this transformation involves reduction to the corresponding alcohol, conversion to an alkyl halide, and subsequent malonic ester synthesis.

This guide will address potential issues in each of these key stages.

Troubleshooting and FAQs

Stage 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

This initial acylation is critical for a good overall yield. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs):

-

Q1: Why is my yield of 3-(p-tolyl)propanoic acid consistently low?

-

A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors. Firstly, the Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will deactivate the catalyst.[1] Secondly, an insufficient amount of catalyst can be an issue. In acylation reactions, the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.[2] Lastly, ensure your toluene and succinic anhydride are of high purity, as impurities can lead to side reactions.

-

-

Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is causing this?

-

A2: The formation of tarry materials is usually an indication of side reactions or decomposition. This can be caused by excessively high reaction temperatures, which can lead to the breakdown of starting materials or products. It is crucial to maintain the recommended reaction temperature. Impure starting materials can also polymerize under the strong Lewis acidic conditions.

-

-

Q3: Can I use a different Lewis acid catalyst?

Troubleshooting Guide: Stage 1

| Issue | Potential Cause | Recommended Solution(s) |

| Low or No Yield | Catalyst inactivity due to moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity AlCl₃.[1] |

| Insufficient catalyst. | Use at least a stoichiometric amount of AlCl₃ relative to the succinic anhydride.[2] | |

| Deactivated aromatic substrate. | While toluene is activated, ensure it is free from deactivating impurities. | |

| Formation of Dark, Tarry Material | High reaction temperature. | Maintain the reaction at the recommended temperature, using an ice bath to control exotherms. |

| Impure starting materials. | Use purified toluene and succinic anhydride. | |

| Difficult Workup/Emulsion Formation | Formation of aluminum hydroxides during quenching. | Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1] |

Stage 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

This step forms the five-membered ring of the indanone core. It is typically achieved by treating 3-(p-tolyl)propanoic acid with a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[4]

Frequently Asked Questions (FAQs):

-

Q1: The cyclization to 5-methyl-1-indanone is not proceeding to completion. What can I do?

-

A1: Incomplete cyclization can be due to insufficient acid strength or concentration. Polyphosphoric acid (PPA) is highly viscous and its effectiveness can depend on its age and handling. Using a fresh batch of PPA or a stronger acid like triflic acid may improve the yield.[5] Reaction temperature is also critical; ensure the mixture is heated sufficiently to promote cyclization, but not so high as to cause decomposition.

-

-

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?

-

A2: The intramolecular acylation of 3-(p-tolyl)propanoic acid should strongly favor the formation of 5-methyl-1-indanone due to the directing effect of the methyl group. However, if other isomers are observed, it could be due to extreme reaction conditions causing isomerization. The concentration of PPA can also influence regioselectivity. It is advisable to use the mildest effective conditions.

-

-

Q3: Are there alternatives to using PPA?

-

A3: Yes, methanesulfonic acid (MSA) is a good alternative to PPA and is often easier to handle.[4] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful cyclizing agent. For some substrates, converting the carboxylic acid to an acyl chloride followed by cyclization with a Lewis acid like AlCl₃ can also be effective.[6]

-

Troubleshooting Guide: Stage 2

| Issue | Potential Cause | Recommended Solution(s) |

| Low or No Yield of 5-methyl-1-indanone | Insufficiently strong cyclizing agent. | Use fresh, high-quality PPA or consider a stronger acid like triflic acid.[5] |

| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |

| Formation of Polymeric Byproducts | Intermolecular reactions are competing with intramolecular cyclization. | This is less common in intramolecular reactions but can occur at very high concentrations. While not a high-dilution reaction, ensure proper stirring to maintain homogeneity. |

| Product Degradation | Reaction temperature is too high or reaction time is too long. | Optimize the reaction time and temperature to maximize product formation and minimize degradation. |

Stage 3: Malonic Ester Synthesis for Carboxylation

This stage involves the conversion of the 5-methyl-1-indanone to the final carboxylic acid.

Frequently Asked Questions (FAQs):

-

Q1: What is the best way to reduce the 5-methyl-1-indanone to the corresponding alcohol?

-

A1: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a mild and effective reagent for reducing ketones to secondary alcohols and is generally high-yielding.[7]

-

-

Q2: How do I convert the alcohol to a good leaving group for the malonic ester synthesis?

-

A2: Converting the alcohol to an alkyl halide, such as a chloride or bromide, is a common strategy. Thionyl chloride (SOCl₂) can be used to produce the corresponding chloride.

-

-

Q3: My malonic ester alkylation step is giving low yields. What are the common pitfalls?

-

A3: The success of the malonic ester synthesis hinges on the complete deprotonation of the diethyl malonate to form the enolate.[8] Sodium ethoxide in ethanol is a commonly used base. Ensure your reagents and solvent are anhydrous, as water will quench the enolate. The alkyl halide must also be reactive enough for the Sₙ2 reaction. A major drawback can be the formation of dialkylated products, which can be minimized by using an excess of the malonic ester.[9][10]

-

-

Q4: What are the best conditions for the final hydrolysis and decarboxylation?

-

A4: Basic hydrolysis (saponification) using aqueous sodium hydroxide or potassium hydroxide followed by acidic workup is generally preferred for hydrolyzing the ester.[11] This reaction is irreversible, which helps to drive it to completion. The subsequent decarboxylation of the malonic acid intermediate is typically achieved by heating the acidified solution.

-

Troubleshooting Guide: Stage 3

| Issue | Potential Cause | Recommended Solution(s) |

| Incomplete Reduction of Indanone | Insufficient reducing agent. | Use a slight excess of NaBH₄. |

| Low reaction temperature. | While the reaction is often started at 0°C to control the initial exotherm, it can be allowed to warm to room temperature to ensure completion. | |

| Low Yield in Alkylation of Malonic Ester | Incomplete formation of the enolate. | Use a strong, anhydrous base like sodium ethoxide in dry ethanol. |

| Dialkylation of the malonic ester. | Use an excess of the malonic ester relative to the alkyl halide.[9][10] | |

| Incomplete Hydrolysis of the Ester | Insufficient base or reaction time. | Use an excess of aqueous NaOH or KOH and ensure the reaction is heated under reflux until completion (monitor by TLC). |

| Product is Difficult to Purify | Presence of unreacted starting materials or byproducts. | Purification of the final carboxylic acid can be achieved by recrystallization or by extraction into a basic aqueous solution, washing away neutral organic impurities, and then re-acidifying to precipitate the pure product. |

Experimental Protocols

Protocol 1: Synthesis of 3-(p-tolyl)propanoic acid

-

Setup: Assemble a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Reagents: In the flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

-

Addition: To the dropping funnel, add a solution of succinic anhydride (1.0 eq) and toluene (1.5 eq) in anhydrous dichloromethane.

-

Reaction: Cool the flask in an ice bath and add the contents of the dropping funnel dropwise with vigorous stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis of 5-methyl-1-indanone

-

Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-(p-tolyl)propanoic acid (1.0 eq).

-

Reaction: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the carboxylic acid) and heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Allow the mixture to cool slightly and then carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.

Visualization of Troubleshooting Workflow

Caption: A general troubleshooting workflow for the synthesis of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

References

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. StudySmarter. [Link]

-